N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
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Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse sources, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O4, with a molecular weight of approximately 340.4 g/mol. It features a unique bicyclic structure that integrates oxazepine and acetamide functionalities. The presence of methyl groups at specific positions enhances its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.4 g/mol |
Structure | Bicyclic oxazepine |
Anticancer Properties
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer activities. For instance, studies have shown that derivatives can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. This compound has been evaluated for its potential to inhibit HDACs, suggesting a mechanism for its anticancer effects.
Neuroprotective Effects
The compound also shows neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve modulation of signaling pathways associated with cell survival and inflammation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on various dibenzo[b,f][1,4]oxazepine derivatives demonstrated that modifications at the nitrogen and carbon positions significantly influenced their cytotoxicity against cancer cell lines. The specific compound under review was shown to have an IC50 value comparable to known anticancer agents like tamoxifen.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function. These findings support its potential use in treating conditions such as Alzheimer's disease.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis involves multiple steps including cyclization and functional group modifications to achieve the desired oxazepine structure.
- Biological Testing : In vitro assays have confirmed its activity against various cancer cell lines and bacteria.
- Molecular Docking Studies : Computational studies suggest favorable interactions with target proteins involved in cancer and neurodegenerative pathways.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15-5-4-6-17(11-15)13-23(27)25-18-8-10-21-19(14-18)24(28)26(3)20-12-16(2)7-9-22(20)29-21/h4-12,14H,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGCZGDFBXPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.